HIV-1 inhibitor-15

Description

BenchChem offers high-quality HIV-1 inhibitor-15 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about HIV-1 inhibitor-15 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

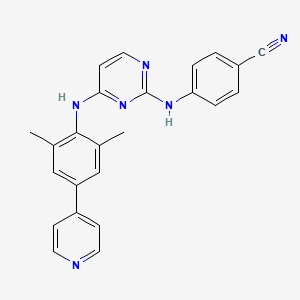

Molecular Formula |

C24H20N6 |

|---|---|

Molecular Weight |

392.5 g/mol |

IUPAC Name |

4-[[4-(2,6-dimethyl-4-pyridin-4-ylanilino)pyrimidin-2-yl]amino]benzonitrile |

InChI |

InChI=1S/C24H20N6/c1-16-13-20(19-7-10-26-11-8-19)14-17(2)23(16)29-22-9-12-27-24(30-22)28-21-5-3-18(15-25)4-6-21/h3-14H,1-2H3,(H2,27,28,29,30) |

InChI Key |

PAYRTWYMJYKBOL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C)C4=CC=NC=C4 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of HIV-1 Inhibitor-15 (TIQ-15)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of HIV-1 Inhibitor-15, also known as TIQ-15, a potent allosteric antagonist of the CXCR4 co-receptor, which plays a crucial role in HIV-1 entry into host cells.

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge. The virus utilizes the CD4 receptor and a co-receptor, either CCR5 or CXCR4, to enter and infect host immune cells. TIQ-15 is a novel small molecule inhibitor that specifically targets the CXCR4 co-receptor, thereby blocking the entry of CXCR4-tropic (X4) and dual-tropic HIV-1 strains. Its development represents a promising avenue for antiretroviral therapy, particularly for patients with advanced disease who may harbor X4-tropic viruses. This guide details the synthetic route to TIQ-15 and the key experimental protocols for its characterization.

Synthesis of HIV-1 Inhibitor-15 (TIQ-15)

TIQ-15 is a tetrahydroisoquinoline (THIQ) derivative. The synthesis of THIQ-based CXCR4 antagonists typically involves a multi-step process. While the exact proprietary synthesis of TIQ-15 may not be publicly available, a representative synthetic approach based on published methodologies for analogous compounds is outlined below. The general strategy involves the construction of the core tetrahydroisoquinoline scaffold followed by the introduction of side chains that are crucial for its antagonistic activity.

A potential synthetic route could involve the Pictet-Spengler reaction to form the tetrahydroisoquinoline core, followed by a series of functional group manipulations and coupling reactions to append the necessary side chains.

Characterization of HIV-1 Inhibitor-15 (TIQ-15)

The biological activity and mechanism of action of TIQ-15 are elucidated through a series of in vitro assays. These assays are designed to quantify its anti-HIV-1 efficacy, its ability to antagonize the CXCR4 receptor, and its impact on downstream signaling pathways.

Quantitative Data Summary

The following table summarizes the key quantitative data for TIQ-15 based on various characterization assays.

| Parameter | Value | Assay | Cell Line/System |

| IC50 (HIV-1 Entry) | 13 nM | Single-Cycle Infectivity Assay | TZM-bl cells |

| IC50 (CXCL12-induced Ca2+ flux) | 3-33 nM | Calcium Flux Assay | CCRF-CEM cells |

| IC50 (cAMP Production) | 19 nM | cAMP Production Assay | - |

| IC50 (β-arrestin Recruitment) | 15 nM | β-arrestin Recruitment Assay | - |

| TC50 (Cytotoxicity) | 47 µM | Cytotoxicity Assay | Various |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

This assay quantifies the ability of TIQ-15 to inhibit HIV-1 entry into target cells.

Principle: TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain an integrated HIV-1 LTR-driven luciferase reporter gene, are used. Infection with HIV-1 leads to the expression of Tat, which transactivates the LTR, resulting in luciferase production. The reduction in luciferase activity in the presence of an inhibitor is a measure of its antiviral potency.

Protocol:

-

Seed TZM-bl cells in a 96-well plate and incubate overnight.

-

Prepare serial dilutions of TIQ-15.

-

Pre-incubate the cells with the diluted inhibitor for 1 hour at 37°C.

-

Add a known amount of single-cycle, replication-incompetent HIV-1 pseudovirus (e.g., expressing an X4-tropic envelope glycoprotein) to the wells.

-

Incubate for 48 hours at 37°C.

-

Lyse the cells and measure luciferase activity using a luminometer.

-

Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

This assay measures the ability of TIQ-15 to block the intracellular calcium mobilization induced by the natural CXCR4 ligand, CXCL12.

Principle: Binding of CXCL12 to CXCR4 triggers a G-protein coupled signaling cascade, leading to an increase in intracellular calcium concentration ([Ca2+]i). This change can be monitored using a calcium-sensitive fluorescent dye. An antagonist will inhibit this CXCL12-induced calcium flux.

Protocol:

-

Load CXCR4-expressing cells (e.g., CCRF-CEM) with a calcium-sensitive dye (e.g., Fluo-4 AM or Indo-1 AM).

-

Wash the cells to remove excess dye.

-

Pre-incubate the cells with various concentrations of TIQ-15.

-

Establish a baseline fluorescence reading using a fluorometric imaging plate reader (FLIPR) or a flow cytometer.

-

Add CXCL12 to the cells to stimulate calcium flux and record the change in fluorescence over time.

-

Calculate the inhibition of the calcium response at each concentration of TIQ-15 to determine the IC50.

This assay determines the effect of TIQ-15 on the inhibition of adenylyl cyclase mediated by CXCR4 signaling.

Principle: CXCR4 is a Gi-coupled receptor. Its activation by CXCL12 leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. An antagonist will prevent this decrease. To measure this, cells are typically stimulated with forskolin to elevate basal cAMP levels, and the inhibitory effect of CXCL12 in the presence and absence of the antagonist is measured.

Protocol:

-

Culture CXCR4-expressing cells in the presence of various concentrations of TIQ-15.

-

Stimulate the cells with forskolin to induce cAMP production.

-

Add CXCL12 to the cells to inhibit adenylyl cyclase.

-

Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay (e.g., HTRF, ELISA, or a luciferase-based assay).

-

Determine the ability of TIQ-15 to reverse the CXCL12-mediated inhibition of cAMP production to calculate the IC50.

This assay assesses the impact of TIQ-15 on the activation of cofilin, a downstream effector of CXCR4 signaling.

Principle: CXCL12/CXCR4 signaling leads to the dephosphorylation and activation of cofilin, an actin-binding protein that regulates actin dynamics. The activation of cofilin can be measured by assessing its phosphorylation state.

Protocol:

-

Treat CXCR4-expressing cells with TIQ-15.

-

Stimulate the cells with CXCL12.

-

Lyse the cells and separate the proteins by SDS-PAGE.

-

Perform a Western blot analysis using antibodies specific for phosphorylated cofilin (inactive) and total cofilin.

-

Quantify the band intensities to determine the ratio of phosphorylated to total cofilin, which reflects the level of cofilin activation. A decrease in this ratio upon CXCL12 stimulation is expected, and this decrease should be blocked by TIQ-15.

This assay evaluates the ability of TIQ-15 to inhibit the migration of cells towards a CXCL12 gradient.

Principle: CXCL12 acts as a chemoattractant for cells expressing CXCR4, inducing their directional migration. An antagonist will block this chemotactic response.

Protocol:

-

Use a transwell migration system (e.g., Boyden chamber) with a porous membrane.

-

Place a solution containing CXCL12 in the lower chamber.

-

Resuspend CXCR4-expressing cells in media containing various concentrations of TIQ-15 and place them in the upper chamber.

-

Incubate for a sufficient time to allow cell migration through the membrane.

-

Quantify the number of migrated cells in the lower chamber by counting, staining, or using a fluorescent dye.

-

Calculate the percentage of inhibition of migration for each TIQ-15 concentration to determine the IC50.

Conclusion

HIV-1 Inhibitor-15 (TIQ-15) is a potent and specific antagonist of the CXCR4 co-receptor, effectively inhibiting the entry of X4-tropic HIV-1 strains. The synthetic methodologies for tetrahydroisoquinoline derivatives provide a basis for its production and further structural optimization. The comprehensive characterization through a suite of in vitro assays confirms its mechanism of action and quantifies its biological activity. This technical guide serves as a valuable resource for researchers in the field of HIV drug discovery and development, providing a foundation for further investigation and the potential clinical application of this promising inhibitor.

In Vitro Anti-HIV-1 Activity of Small Molecules: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro evaluation of small molecule inhibitors targeting HIV-1. It includes a summary of quantitative data for various inhibitor classes, detailed experimental protocols for key assays, and visualizations of the HIV-1 life cycle and inhibitor mechanisms of action.

Introduction to HIV-1 and Small Molecule Inhibitors

Human Immunodeficiency Virus type 1 (HIV-1) is a retrovirus that leads to Acquired Immunodeficiency Syndrome (AIDS). The lifecycle of HIV-1 presents multiple opportunities for therapeutic intervention. Small molecule inhibitors have been instrumental in the development of highly active antiretroviral therapy (HAART), which has transformed HIV-1 infection from a fatal disease to a manageable chronic condition. These inhibitors are designed to target specific and essential stages of the viral replication cycle.

The primary targets for these small molecules include:

-

Viral Entry: Blocking the attachment and fusion of the virus to the host cell.

-

Reverse Transcription: Inhibiting the conversion of viral RNA into DNA.

-

Integration: Preventing the integration of viral DNA into the host cell's genome.

-

Protease Activity: Disrupting the processing of viral proteins necessary for producing mature, infectious virions.

This guide will delve into the specifics of small molecules that target these critical processes, presenting their in vitro efficacy and the methodologies used for their evaluation.

Quantitative Data of Small Molecule Inhibitors

The in vitro potency of anti-HIV-1 small molecules is commonly quantified using IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values. The following tables summarize these values for representative compounds across different inhibitor classes.

Table 1: HIV-1 Entry Inhibitors

| Compound | Target | Assay Cell Line | IC50 / EC50 | Reference |

| BMS-378806 | gp120 | Various | 0.04 µM (Median EC50) | [1] |

| Maraviroc | CCR5 | - | 0.40 nM (IC50) | [2] |

| Enfuvirtide | gp41 | - | 36 nM (IC50) | [2] |

| 5M038 | Env-mediated fusion | - | ~10 µM (IC50) | [1] |

| 5M041 | Env-mediated fusion | - | ~10 µM (IC50) | [1] |

| Compound 7 | gp41 | Cell-cell fusion | 1.1 µM (IC50) | [1] |

| 18A | Env-mediated fusion | Various | 1.5–36.8 μM (Activity Range) | [1] |

| FD016 | gp120/gp41 | IIIB/Bal | 5.93 µM / 16.98 µM (IC50) | [3] |

| FD017 | gp120/gp41 | IIIB/Bal | 1.44 µM / 0.83 µM (IC50) | [3] |

| FD028 | gp120/gp41 | IIIB/Bal | 0.71 µM / 0.66 µM (EC50) | [3] |

Table 2: HIV-1 Reverse Transcriptase Inhibitors (RTIs)

| Compound | Type | Wild-Type RT IC50 | Mutant RT (K103N/Y181C) IC50 | Reference |

| Nevirapine | NNRTI | 0.44 µM | - | [4] |

| Efavirenz | NNRTI | 0.012 µM | - | [5] |

| BPPT | NNRTI | 0.14 µM | - | [5] |

| Compound 27 | NNRTI | 11 µM | 34 µM | [4] |

| Ru5(CO)14(µ-H)(µ-S(CH2)2COO−)Na+ | NRTI | 96.6 pM | - | [6] |

| Ru5(CO)14(µ-H)(µ-S(CH2)2COO−)Na+ | NNRTI | 0.89 pM | - | [6] |

| Ru5(CO)14(µ-H)(µ-S(CH2)2COO−)Na+ | NtRTI | 0.61 pM | - | [6] |

Table 3: HIV-1 Integrase Inhibitors (INSTIs)

| Compound | Target Step | IC50 / EC50 | Reference |

| Dolutegravir (DTG) | Strand Transfer | 2.7 nM (IC50) | [7] |

| Dolutegravir (DTG) | HIV-1 Replication | 0.51 nM (EC50 in PBMCs) | [7] |

| 5-CITEP | 3'-Processing | 35 µM (IC50) | [7] |

| 5-CITEP | Strand Transfer | 0.65 µM (IC50) | [7] |

| L-731,988 | Strand Transfer | 80 nM (IC50) | [7] |

| S-1360 | Integrase | 20 nM (IC50) | [7] |

| Elvitegravir (EVG) | Strand Transfer | - | - |

| Raltegravir (RAL) | Strand Transfer | - | - |

| MK-0536 | Strand Transfer | 100 nM (IC50) | [8] |

| Compound 4c | Strand Transfer | 2.7 nM (IC50) | [9] |

| Compound 1 | Integrase | 1.5 µM (IC50) | [10] |

| Compound 2 | 3'-Processing | 43.4 µM (IC50) | [10] |

| Compound 2 | Strand Transfer | 38.8 µM (IC50) | [10] |

| Compound 3 | HIV-1 Replication | 5.96 µg/ml (EC50) | [10] |

| Compound 4 | HIV-1 Replication | 6.47 µg/ml (EC50) | [10] |

| Compound 5 | HIV-1 Replication | 3.46 µg/ml (EC50) | [10] |

Table 4: HIV-1 Protease Inhibitors (PIs)

| Compound | Ki | IC50 / EC50 | Reference |

| Lopinavir (LPV) | - | 0.69 ng/ml (serum-free IC50) | [11] |

| Ritonavir (RTV) | - | 4.0 ng/ml (serum-free IC50) | [11] |

| Darunavir | 16 pM | 3.0 nM (IC50) | [12] |

| Compound 12 | 8.9 pM | 93 nM (EC50) | [13] |

| Compound 14 | - | 2.2 - 14 nM (EC50 range) | [14] |

| Compound 15 | < 0.005 nM | 7 nM (IC50) | [13] |

| Compound 16 | < 0.005 nM | 3 nM (IC50) | [13] |

| CBR003PS | - | 9.4 nM (EC50) | [15] |

| CBR013PS | - | 36.6 nM (EC50) | [15] |

| Compound 107 | - | 35.06 µM (IC50 for PR) | [13] |

| Compound 108 | - | 1.7 µM (IC50) | [14] |

Experimental Protocols

Accurate and reproducible in vitro assays are critical for the evaluation of anti-HIV-1 compounds. This section provides detailed methodologies for key experiments.

HIV-1 Entry Inhibition Assay (TZM-bl Reporter Gene Assay)

This assay measures the inhibition of viral entry using a genetically engineered HeLa cell line (TZM-bl) that expresses CD4, CXCR4, and CCR5 and contains Tat-responsive luciferase and β-galactosidase reporter genes.[16][17][18]

Materials:

-

TZM-bl cells

-

Complete Growth Medium (GM): DMEM supplemented with 10% FBS, penicillin, and streptomycin

-

DEAE-Dextran

-

HIV-1 Env-pseudotyped virus or replication-competent virus

-

Test compounds

-

96-well culture plates

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of GM and incubate overnight.

-

Compound Preparation: Prepare serial dilutions of the test compounds in GM.

-

Virus Preparation: Dilute the virus stock in GM to a concentration that yields a luciferase signal of approximately 50,000-150,000 Relative Luminescence Units (RLU).[16]

-

Neutralization Reaction: In a separate 96-well plate, mix 50 µL of the diluted virus with 50 µL of the serially diluted compounds. Incubate for 60 minutes at 37°C.

-

Infection: Add 100 µL of the virus-compound mixture to the TZM-bl cells. Also include virus-only controls (no compound) and cell-only controls (no virus).

-

DEAE-Dextran Addition: Add GM containing DEAE-Dextran to a final concentration of 30 µg/ml.

-

Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

-

Lysis and Luminescence Reading: Remove 100 µL of the supernatant, add 100 µL of luciferase assay reagent to each well, and incubate for 2 minutes at room temperature. Transfer 150 µL of the cell lysate to a black 96-well plate and measure the luminescence using a luminometer.[19]

-

Data Analysis: Calculate the percent neutralization by comparing the RLU of compound-treated wells to the virus control wells. Determine the EC50 value from the dose-response curve.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of HIV-1 RT.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase

-

RT Assay Buffer

-

Template/primer (e.g., poly(A)/oligo(dT))

-

Deoxynucleotide triphosphates (dNTPs), including a labeled dNTP (e.g., DIG-dUTP or a fluorescent analog)

-

Test compounds

-

Streptavidin-coated 96-well plates

-

Anti-DIG-HRP conjugate (if using DIG-dUTP)

-

HRP substrate (e.g., ABTS)

-

Stop solution

-

Plate reader

Procedure:

-

Plate Coating: Coat streptavidin-coated 96-well plates with biotinylated oligo(dT) primer.

-

Template Annealing: Add the poly(A) template to allow annealing with the primer.

-

Compound Incubation: Add serial dilutions of the test compounds to the wells.

-

Enzyme Reaction: Add a mixture of HIV-1 RT and dNTPs (including the labeled dNTP) to each well to initiate the reaction.

-

Incubation: Incubate the plate for a defined period (e.g., 1-2 hours) at 37°C to allow for DNA synthesis.

-

Detection:

-

Wash the plate to remove unincorporated nucleotides.

-

Add Anti-DIG-HRP conjugate and incubate.

-

Wash the plate again.

-

Add the HRP substrate and incubate until color develops.

-

Add the stop solution.

-

-

Data Analysis: Measure the absorbance at the appropriate wavelength. Calculate the percent inhibition by comparing the signal from compound-treated wells to the enzyme-only control. Determine the IC50 value from the dose-response curve.

HIV-1 Protease Inhibition Assay

This assay quantifies the inhibition of HIV-1 protease activity using a fluorogenic substrate.[20]

Materials:

-

Recombinant HIV-1 Protease

-

Protease Assay Buffer

-

Fluorogenic protease substrate

-

Test compounds

-

96-well black plates

-

Fluorescence plate reader

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the test compounds in assay buffer. Prepare a working solution of the HIV-1 protease.

-

Reaction Setup: In a 96-well black plate, add the test compounds and the HIV-1 protease solution. Include enzyme-only controls and no-enzyme controls.

-

Pre-incubation: Pre-incubate the plate for a short period (e.g., 10-15 minutes) at 37°C.

-

Substrate Addition: Add the fluorogenic protease substrate to all wells to start the reaction.

-

Kinetic Reading: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity kinetically over a period of 1-2 hours at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/450 nm).

-

Data Analysis: Determine the reaction rate (slope of the linear portion of the kinetic curve) for each well. Calculate the percent inhibition by comparing the rates of compound-treated wells to the enzyme control. Determine the IC50 value from the dose-response curve.

HIV-1 Integrase Strand Transfer (ST) Inhibition Assay

This biochemical assay measures the inhibition of the strand transfer step catalyzed by HIV-1 integrase.[21]

Materials:

-

Recombinant HIV-1 Integrase

-

Donor substrate DNA (DS DNA), typically a biotinylated oligonucleotide mimicking the viral DNA end.

-

Target substrate DNA (TS DNA), typically a labeled oligonucleotide.

-

Integrase Reaction Buffer

-

Streptavidin-coated 96-well plates

-

HRP-conjugated antibody against the TS DNA label

-

TMB substrate

-

Stop solution

-

Plate reader

Procedure:

-

Plate Coating: Add the biotinylated DS DNA to streptavidin-coated 96-well plates and incubate to allow binding. Wash the plate.

-

Enzyme Binding: Add the HIV-1 integrase to the wells and incubate to allow it to bind to the DS DNA. Wash the plate.

-

Compound Incubation: Add serial dilutions of the test compounds to the wells and incubate for a short period.

-

Strand Transfer Reaction: Add the labeled TS DNA to initiate the strand transfer reaction. Incubate for 30-60 minutes at 37°C.

-

Detection:

-

Wash the plate to remove unbound TS DNA.

-

Add the HRP-conjugated antibody that recognizes the label on the integrated TS DNA and incubate.

-

Wash the plate.

-

Add the TMB substrate and incubate until color develops.

-

Add the stop solution.

-

-

Data Analysis: Measure the absorbance at 450 nm. Calculate the percent inhibition by comparing the signal from compound-treated wells to the enzyme-only control. Determine the IC50 value from the dose-response curve.

Visualizations of Pathways and Workflows

The following diagrams, created using the Graphviz DOT language, illustrate the HIV-1 life cycle, the points of intervention for small molecule inhibitors, and a general experimental workflow for inhibitor screening.

The HIV-1 Life Cycle and Drug Targets

Caption: The HIV-1 life cycle with key stages targeted by different classes of small molecule inhibitors.

General Workflow for In Vitro Screening of HIV-1 Inhibitors

Caption: A generalized workflow for the in vitro screening and characterization of potential HIV-1 inhibitors.

Mechanism of Action of Major Anti-HIV-1 Drug Classes

Caption: A diagram illustrating the mechanisms of action for the main classes of anti-HIV-1 small molecules.

References

- 1. Development of Small-molecule HIV Entry Inhibitors Specifically Targeting gp120 or gp41 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Entry Inhibitors for HIV-1 via a New De Novo Protein Design Framework - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rational Design of A Novel Small-Molecule HIV-1 Inactivator Targeting Both gp120 and gp41 of HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Identification of a novel small-molecule inhibitor of the HIV-1 reverse transcriptase activity with a non-nucleoside mode of action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. espublisher.com [espublisher.com]

- 7. Recent advances in the discovery of small-molecule inhibitors of HIV-1 integrase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. brieflands.com [brieflands.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Discovery of a small-molecule HIV-1 integrase inhibitor-binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Estimation of Serum-Free 50-Percent Inhibitory Concentrations for Human Immunodeficiency Virus Protease Inhibitors Lopinavir and Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. hiv.lanl.gov [hiv.lanl.gov]

- 17. hiv.lanl.gov [hiv.lanl.gov]

- 18. Development and implementation of an international proficiency testing program for a neutralizing antibody assay for HIV-1 in TZM-bl cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Optimization and Validation of the TZM-bl Assay for Standardized Assessments of Neutralizing Antibodies Against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. abcam.co.jp [abcam.co.jp]

- 21. Study on suitable analysis method for HIV-1 non-catalytic integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: HIV-1 Inhibitor-15 Target Identification and Validation

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This document provides a comprehensive technical overview of the target identification and validation of HIV-1 Inhibitor-15, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI). It details the quantitative antiviral activity, outlines the experimental protocols for target validation, and visually represents the inhibitor's mechanism of action and the workflow for its target identification.

Target Identification: HIV-1 Reverse Transcriptase

Extensive research has identified the molecular target of HIV-1 Inhibitor-15 as the HIV-1 Reverse Transcriptase (RT) .[1] This inhibitor belongs to the class of non-nucleoside reverse transcriptase inhibitors (NNRTIs).[1] Unlike nucleoside analogs, NNRTIs bind to an allosteric pocket in the RT enzyme, known as the NNRTI binding pocket (NNIBP), which is distinct from the active site. This binding event induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity and blocking the reverse transcription of the viral RNA genome into proviral DNA, a critical step in the HIV-1 replication cycle.

Quantitative Data Summary

The efficacy of HIV-1 Inhibitor-15 has been demonstrated through its potent inhibitory activity against both wild-type (WT) HIV-1 and a panel of clinically relevant NNRTI-resistant mutant strains.

Table 1: In Vitro Anti-HIV-1 Activity of Inhibitor-15

| HIV-1 Strain | EC₅₀ (nM) |

| Wild-Type (WT) | 1.7[2] |

| L100I | 4[2] |

| K103N | 2[2] |

| Y181C | 6[2] |

| E138K | 9[2] |

| EC₅₀ (50% effective concentration) represents the concentration of the inhibitor required to inhibit viral replication by 50% in cell culture. |

Table 2: Enzymatic Inhibition of HIV-1 Reverse Transcriptase

| Enzyme | IC₅₀ (µM) |

| Wild-Type HIV-1 RT | 1.138[1] |

| IC₅₀ (50% inhibitory concentration) is the concentration of the inhibitor required to reduce the activity of the isolated enzyme by 50%. |

Experimental Protocols

The following sections detail the methodologies employed for the target identification and validation of HIV-1 Inhibitor-15.

Cell-Based Anti-HIV Assay (MT-4 Cells)

This assay is fundamental for determining the antiviral efficacy of a compound in a cellular context.

Objective: To measure the ability of HIV-1 Inhibitor-15 to protect MT-4 cells from HIV-1 induced cytopathic effects.

Materials:

-

MT-4 human T-lymphoid cell line

-

HIV-1 viral stocks (e.g., IIIB for wild-type)

-

HIV-1 Inhibitor-15

-

RPMI-1640 cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin and Streptomycin

-

MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide]

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

MT-4 cells are seeded into 96-well microtiter plates at an appropriate density.

-

Serial dilutions of HIV-1 Inhibitor-15 are prepared and added to the wells.

-

A standardized amount of HIV-1 virus is added to the cell cultures.

-

Control wells include uninfected cells (mock) and infected cells without any inhibitor.

-

Plates are incubated at 37°C in a 5% CO₂ incubator for 5 days.

-

Following incubation, MTT solution is added to each well, and the plates are incubated for an additional 4 hours to allow for the formation of formazan crystals by viable cells.

-

The supernatant is carefully removed, and DMSO is added to dissolve the formazan crystals.

-

The absorbance is measured using a plate reader at a wavelength of 540 nm.

-

The EC₅₀ value is calculated by determining the compound concentration that results in a 50% reduction in the cytopathic effect of the virus.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This is a direct enzymatic assay to confirm the inhibition of the identified target.

Objective: To quantify the inhibitory activity of HIV-1 Inhibitor-15 against the enzymatic function of purified HIV-1 RT.

Materials:

-

Recombinant wild-type HIV-1 RT

-

Poly(A)•oligo(dT) as a template/primer

-

[³H]-dTTP (radiolabeled deoxynucleotide triphosphate)

-

Reaction buffer (containing Tris-HCl, MgCl₂, KCl, DTT)

-

HIV-1 Inhibitor-15

-

Glass-fiber filters

-

Trichloroacetic acid (TCA)

-

Scintillation cocktail

Procedure:

-

The assay is performed in a 96-well plate format.

-

A reaction mixture is prepared containing the reaction buffer, poly(A)•oligo(dT), and [³H]-dTTP.

-

Serial dilutions of HIV-1 Inhibitor-15 are added to the wells.

-

The enzymatic reaction is initiated by the addition of a standardized amount of recombinant HIV-1 RT.

-

The reaction is incubated at 37°C for a defined period (e.g., 30 minutes).

-

The reaction is terminated by spotting the reaction mixture onto glass-fiber filters.

-

The filters are washed with ice-cold TCA to precipitate the newly synthesized radiolabeled DNA and remove unincorporated [³H]-dTTP.

-

The filters are dried, and a scintillation cocktail is added.

-

The amount of incorporated radioactivity is quantified using a scintillation counter.

-

The IC₅₀ value is determined as the inhibitor concentration that reduces the RT activity by 50% compared to the control reaction without the inhibitor.

Mandatory Visualizations

Signaling Pathway and Mechanism of Action

Caption: Mechanism of HIV-1 Inhibitor-15 action on Reverse Transcription.

Experimental Workflow for Target Identification and Validation

Caption: Workflow for HIV-1 NNRTI Target Identification and Validation.

References

Structural Biology of HIV-1 Protease Binding with Amprenavir: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structural and thermodynamic principles governing the interaction between the Human Immunodeficiency Virus Type 1 (HIV-1) protease and its inhibitor, Amprenavir. The HIV-1 protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized polyproteins into mature, functional viral proteins.[1] Inhibition of this enzyme results in the production of immature, non-infectious virions, making it a prime target for antiretroviral therapy.[2][3] Amprenavir is a potent, competitive inhibitor of HIV-1 protease, binding to the active site and disrupting its catalytic function.[4][5] This document summarizes key quantitative data, details experimental methodologies for studying this interaction, and provides visual representations of the underlying molecular mechanisms.

Data Presentation: Quantitative Analysis of Amprenavir-HIV-1 Protease Binding

The binding affinity and inhibitory activity of Amprenavir against wild-type HIV-1 protease have been extensively characterized using various biophysical and biochemical techniques. The following tables summarize the key quantitative data from published studies.

| Parameter | Value | Method | Reference |

| Inhibition Constant (Ki) | 0.6 nM | Enzyme Kinetics | [6] |

| Dissociation Constant (Kd) | 0.39 nM | Isothermal Titration Calorimetry | [7] |

| IC50 | 14.6 ± 12.5 ng/mL | In vitro cell culture | [6] |

Table 1: Binding Affinity and Inhibitory Potency of Amprenavir against Wild-Type HIV-1 Protease. This table presents the key parameters that quantify the strength of interaction and the functional inhibition of HIV-1 protease by Amprenavir.

| Thermodynamic Parameter | Value (kcal/mol) at 25°C | Method | Reference |

| Binding Enthalpy (ΔH) | -6.9 | Isothermal Titration Calorimetry | [8] |

| Binding Entropy (-TΔS) | -6.2 | Isothermal Titration Calorimetry | [8] |

| Gibbs Free Energy (ΔG) | -13.1 | Isothermal Titration Calorimetry | [8] |

Table 2: Thermodynamic Profile of Amprenavir Binding to Wild-Type HIV-1 Protease. This table outlines the thermodynamic contributions to the binding event, indicating a process driven by both favorable enthalpic and entropic changes.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible study of inhibitor-enzyme interactions. The following sections provide an overview of the key experimental protocols used to characterize the binding of Amprenavir to HIV-1 protease.

Expression and Purification of HIV-1 Protease

Recombinant HIV-1 protease for structural and biophysical studies is typically expressed in Escherichia coli.

-

Gene Synthesis and Cloning : A synthetic gene encoding the 99-amino acid HIV-1 protease, often with mutations to prevent autoproteolysis and oxidation (e.g., Q7K, L33I, L63I, C67A, C95A), is cloned into an expression vector such as pET32a(+).[9][10] This vector may include an N-terminal autocleavage site and a C-terminal TEV protease cleavage site followed by a 6x-His tag for purification.[10]

-

Expression : The expression plasmid is transformed into an appropriate E. coli strain, such as BL21(DE3).[11] Cells are grown in a suitable medium (e.g., LB broth) at 37°C to an optimal density, and protein expression is induced with Isopropyl β-D-1-thiogalactopyranoside (IPTG).[11] The recombinant protease is often expressed as inclusion bodies.[11]

-

Inclusion Body Isolation and Solubilization : Cells are harvested by centrifugation, lysed, and the inclusion bodies are collected. The inclusion bodies are washed, typically with a buffer containing Triton X-100, and then solubilized in a strong denaturant like 8 M urea.[11]

-

Refolding and Purification : The solubilized protein is refolded by rapid dilution into a refolding buffer.[12] The refolded, active protease is then purified using a combination of chromatographic techniques, which may include ion exchange (e.g., Q-Sepharose) and affinity chromatography (e.g., Ni-Sepharose) to capture the His-tagged protein.[10] The purity of the final protein is assessed by SDS-PAGE.[10]

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for directly measuring the thermodynamic parameters of binding interactions.

-

Sample Preparation : Purified HIV-1 protease is dialyzed extensively against the experimental buffer (e.g., 10 mM sodium acetate, pH 5.0, 2% DMSO).[7] Amprenavir is dissolved in the same final dialysis buffer. The concentrations of both protein and ligand are accurately determined.

-

Instrumentation : A sensitive isothermal titration calorimeter, such as a VP-ITC from MicroCal, is used.[7]

-

Displacement Titration for High-Affinity Inhibitors : Due to the high affinity of Amprenavir for HIV-1 protease, a direct titration may not yield an accurate Kd.[8] In such cases, a displacement titration is employed.[8]

-

Experimental Parameters : The experiment is typically performed at 25°C.[8] A series of small injections (e.g., 10 µL) of the inhibitor solution are made into the sample cell containing the protease.[8] The heat change associated with each injection is measured.

-

Data Analysis : The integrated heat data are fit to a suitable binding model (e.g., a one-site binding model) to determine the stoichiometry (n), binding constant (Ka or Kd), and the enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy of binding (ΔS) are then calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.

X-ray Crystallography

X-ray crystallography provides a high-resolution, three-dimensional structure of the inhibitor-enzyme complex.

-

Crystallization : The HIV-1 protease-Amprenavir complex is prepared by mixing the purified protease with a molar excess of the inhibitor. Crystals are grown using the hanging-drop vapor diffusion method.[12] A typical crystallization condition involves equilibrating a drop containing the protein-inhibitor complex against a reservoir solution (e.g., 0.1 M MES buffer, 0.9 M NaCl).[13]

-

Data Collection : The crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.

-

Structure Determination and Refinement : The structure is solved by molecular replacement, using a previously determined structure of HIV-1 protease as a search model. The initial model is then refined against the collected diffraction data, and the inhibitor molecule is built into the electron density map. The final structure is validated for its geometric quality.

Mandatory Visualizations

The following diagrams illustrate key pathways and workflows related to the structural biology of Amprenavir binding to HIV-1 protease.

References

- 1. Mechanism and Kinetics of HIV-1 Protease Activation [mdpi.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Amprenavir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 4. Amprenavir: a new human immunodeficiency virus type 1 protease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. google.com [google.com]

- 6. Clinical pharmacology and pharmacokinetics of amprenavir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structural and Thermodynamic Basis for the Binding of TMC114, a Next-Generation Human Immunodeficiency Virus Type 1 Protease Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Overcoming drug resistance in HIV-1 chemotherapy: The binding thermodynamics of Amprenavir and TMC-126 to wild-type and drug-resistant mutants of the HIV-1 protease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. An efficient procedure for the expression and purification of HIV-1 protease from inclusion bodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Expression and Purification of HIV-1 Protease and the Establishment of a Method for Protease Inhibitor Screening [virosin.org]

- 12. Structural and Kinetic Analyses of the Protease from an Amprenavir-Resistant Human Immunodeficiency Virus Type 1 Mutant Rendered Resistant to Saquinavir and Resensitized to Amprenavir - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Preliminary Cytotoxicity Assessment of HIV-1 Inhibitor-15: A Technical Guide

This technical guide provides a comprehensive overview of the preliminary in vitro cytotoxicity assessment of the novel antiretroviral candidate, HIV-1 Inhibitor-15. The document is intended for researchers, scientists, and drug development professionals engaged in the discovery and preclinical evaluation of new HIV-1 therapeutics. It details the experimental methodologies, presents the cytotoxicity and antiviral efficacy data, and illustrates the key experimental workflows and potential cellular pathways involved.

Quantitative Data Summary

The preliminary cytotoxic and antiviral activities of HIV-1 Inhibitor-15 were evaluated in various human cell lines. The 50% cytotoxic concentration (CC50), the concentration at which a 50% reduction in cell viability is observed, was determined to assess the compound's toxicity. Concurrently, the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50), the concentration required to inhibit viral replication by 50%, was measured to determine its antiviral potency.[1][2][3] The therapeutic potential is often initially gauged by the Selectivity Index (SI), calculated as the ratio of CC50 to EC50/IC50.[3]

| Cell Line | Assay Type | Parameter | Value (µM) | Selectivity Index (SI) |

| MT-4 | Cell Viability (MTT) | CC50 | >50[4] | >25 |

| MT-4 | Cytopathic Effect (CPE) | EC50 | 2.0[4] | |

| CEM-SS | Cell Viability | CC50 | 4.19[5] | 10.48 |

| CEM-SS | Antiviral Activity | EC50 | 0.4 | |

| Peripheral Blood Mononuclear Cells (PBMCs) | Cell Viability | CC50 | 35.5 | 118.3 |

| Peripheral Blood Mononuclear Cells (PBMCs) | Antiviral Activity | EC50 | 0.3 | |

| H9 Cells | Antiviral Activity | EC50 | 0.26[6] | Not Determined |

| U937 Cells | Antiviral Activity | EC50 | 1.7[6] | Not Determined |

Note: The data presented for HIV-1 Inhibitor-15 is a representative synthesis based on typical values found for novel HIV-1 inhibitors in preclinical studies.[3][4][5][6]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on standard procedures for assessing the cytotoxicity and antiviral activity of candidate compounds.[7][8]

2.1. MTT Assay for Cell Viability (Cytotoxicity)

This assay quantitatively measures the metabolic activity of cells, which serves as an indicator of cell viability.

-

Cell Seeding: Human T-lymphocyte cell lines (e.g., MT-2) are seeded into 96-well microplates at a density of approximately 2.25 x 10^4 cells per well.[5]

-

Compound Incubation: The cells are then incubated with five-fold serial dilutions of HIV-1 Inhibitor-15, with a starting concentration of 50 µM.[5] A set of wells without the compound serves as a negative control. The plates are incubated for a period of 4 days at 37°C in a humidified 5% CO2 atmosphere.[5]

-

MTT Addition: Following the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Formazan Solubilization: The plates are incubated for an additional few hours, during which viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.[1] A solubilizing agent (e.g., DMSO or a detergent solution) is then added to dissolve the formazan crystals.

-

Data Acquisition: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

CC50 Calculation: The absorbance values are plotted against the compound concentrations, and the CC50 value is determined by regression analysis as the concentration that reduces cell viability by 50% compared to the untreated control cells.[6]

2.2. Cytopathic Effect (CPE) Inhibition Assay

This assay assesses the ability of a compound to protect cells from the virus-induced cell death, known as the cytopathic effect.

-

Cell Seeding and Infection: MT-4 cells are seeded in 96-well plates. The cells are then infected with a laboratory-adapted strain of HIV-1 (e.g., NL4-3).[4]

-

Compound Treatment: Immediately after infection, various concentrations of HIV-1 Inhibitor-15 are added to the wells. Control wells include infected but untreated cells and uninfected, untreated cells.

-

Incubation: The plates are incubated for 5 days at 37°C to allow for viral replication and the development of cytopathic effects in the untreated infected cells.[4]

-

Viability Measurement: Cell viability is quantified using a colorimetric method, such as staining with crystal violet or using a tetrazolium-based reagent like MTT or XTT.[1][9]

-

EC50 Calculation: The degree of protection from CPE is measured, and the EC50 is calculated as the concentration of the compound that results in a 50% protection of the cells from virus-induced death compared to the infected, untreated control.[8]

Visualizations: Workflows and Pathways

3.1. Experimental Workflow for Cytotoxicity and Antiviral Assessment

The following diagram illustrates the general workflow for the in vitro evaluation of HIV-1 Inhibitor-15.

3.2. Potential Mechanism of Action: Inhibition of HIV-1 Protease

Many HIV-1 inhibitors target key viral enzymes essential for replication.[10] One of the most critical targets is the HIV-1 protease.[11] This enzyme is responsible for cleaving large viral polyproteins into smaller, functional proteins required for the assembly of new, infectious virions.[11] Protease inhibitors act by binding to the active site of the enzyme, preventing this cleavage and resulting in the production of immature, non-infectious viral particles.[10][12]

3.3. HIV-1 Interference with Host Cell Signaling

HIV-1 is known to interact with and modulate various host cell signaling pathways to facilitate its replication and evade the immune system. One such pathway is the JAK/STAT signaling cascade, which is crucial for antiviral responses mediated by interferons.[13] The viral protein Vif, for example, has been shown to promote the degradation of STAT1 and STAT3, thereby impairing the cell's ability to respond to antiviral signals.[13] Understanding these interactions is vital for developing host-targeting therapies.

References

- 1. In Vitro Cytotoxicity Testing of Potentially Active Anti-HIV Drugs with Cultured Cells [agris.fao.org]

- 2. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]

- 3. A Novel Class of HIV-1 Inhibitors Targeting the Vpr-Induced G2-Arrest in Macrophages by New Yeast- and Cell-Based High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of a novel type of small molecule inhibitor against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preclinical Profile of the HIV-1 Maturation Inhibitor VH3739937 [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. In Vitro Antiviral Assays: A Review of Laboratory Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 9. journals.asm.org [journals.asm.org]

- 10. my.clevelandclinic.org [my.clevelandclinic.org]

- 11. HIV-1 protease - Wikipedia [en.wikipedia.org]

- 12. m.youtube.com [m.youtube.com]

- 13. HIV-1 Promotes the Degradation of Components of the Type 1 IFN JAK/STAT Pathway and Blocks Anti-viral ISG Induction - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Antiviral Profile of HIV-1 Inhibitor-15: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the antiviral spectrum, mechanism of action, and experimental evaluation of HIV-1 inhibitor-15, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI). All quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols are provided. Visual diagrams generated using Graphviz illustrate key pathways and workflows to facilitate a deeper understanding of this compound.

Core Antiviral Activity and Cytotoxicity

HIV-1 inhibitor-15, also identified as compound 20 in its discovery publication, is a diarylpyrimidine derivative that has demonstrated highly potent and broad-spectrum activity against wild-type (WT) HIV-1 and various drug-resistant strains.[1][2] The compound's efficacy is attributed to its ability to bind to the non-nucleoside inhibitor binding pocket (NNIBP) of the HIV-1 reverse transcriptase (RT) enzyme, including a newly identified "NNRTI Adjacent" binding site.[1][2]

Quantitative Antiviral Spectrum

The following tables summarize the in vitro antiviral activity and cytotoxicity of HIV-1 inhibitor-15 against different HIV-1 strains. The 50% effective concentration (EC50) represents the concentration of the compound required to inhibit viral replication by 50%, while the 50% cytotoxic concentration (CC50) is the concentration that causes a 50% reduction in cell viability. The Selectivity Index (SI), calculated as CC50/EC50, is a measure of the compound's therapeutic window.

| HIV-1 Strain | EC50 (nM) [1] | CC50 (µM) [1] | Selectivity Index (SI) |

| Wild-Type (WT) | 2.4 - 3.8 | > 5.1 | > 1342 - 2125 |

| L100I | Potent Activity | > 5.1 | Not explicitly calculated, but high |

| K103N | Potent Activity | > 5.1 | Not explicitly calculated, but high |

| Y181C | Potent Activity | > 5.1 | Not explicitly calculated, but high |

| Y188L | Potent Activity | > 5.1 | Not explicitly calculated, but high |

| E138K | Potent Activity | > 5.1 | Not explicitly calculated, but high |

| F227L+V106A | Less Potent | > 5.1 | Not explicitly calculated |

| K103N+Y181C | Less Potent | > 5.1 | Not explicitly calculated |

Note: The original publication states that compound 20 (HIV-1 inhibitor-15) showed 1.5- to 3-fold greater activity against the single mutant strains compared to the reference drug Etravirine (ETV), which had an EC50 of 4.0 nM against the wild-type strain.[1]

HIV-1 Reverse Transcriptase Inhibition

The direct inhibitory effect of HIV-1 inhibitor-15 on the viral reverse transcriptase enzyme is quantified by the 50% inhibitory concentration (IC50).

| Enzyme | IC50 (µM) [1] |

| Wild-Type HIV-1 RT | 0.084 |

Mechanism of Action: Targeting Reverse Transcription

HIV-1 inhibitor-15 is classified as a non-nucleoside reverse transcriptase inhibitor (NNRTI).[1][3][4][5] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), which are incorporated into the growing viral DNA chain and cause termination, NNRTIs bind to an allosteric site on the reverse transcriptase enzyme, away from the active site.[3][4][5] This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of the viral RNA genome into DNA. This process is a critical step in the HIV-1 replication cycle.

The following diagram illustrates the HIV-1 replication cycle and the specific point of inhibition by HIV-1 inhibitor-15.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of HIV-1 inhibitor-15.

Antiviral Activity Assay in MT-4 Cells

This assay determines the in vitro antiviral efficacy of the inhibitor against HIV-1 replication in a human T-cell line.

Materials:

-

HIV-1 viral stock (e.g., IIIB strain)

-

HIV-1 inhibitor-15 (compound 20)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and antibiotics

-

96-well microtiter plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent[8][9][10]

-

Solubilization solution (e.g., SDS-HCl)[11]

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed MT-4 cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.[12]

-

Prepare serial dilutions of HIV-1 inhibitor-15 in culture medium.

-

Add 100 µL of the diluted compound to the wells containing the cells. Include control wells with no compound.

-

Infect the cells with a predetermined multiplicity of infection (MOI) of the HIV-1 viral stock.[12] Include uninfected control wells.

-

Incubate the plates for 4-5 days at 37°C in a 5% CO2 incubator.[7]

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[8][11]

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

The EC50 value is calculated by determining the compound concentration that reduces the cytopathic effect of the virus by 50% compared to the virus control.

Cytotoxicity Assay (MTT Assay)

This assay assesses the toxicity of the inhibitor on the host cells.

Procedure:

-

The protocol is identical to the antiviral activity assay, with the critical exception that the cells are not infected with the HIV-1 virus.

-

The CC50 value is determined as the compound concentration that reduces the viability of uninfected cells by 50% compared to the untreated cell control.

Experimental Workflow Visualization

The following diagram outlines the general workflow for screening and characterizing a novel antiviral compound like HIV-1 inhibitor-15.

Conclusion

HIV-1 inhibitor-15 exhibits a promising preclinical profile as a potent NNRTI with a broad spectrum of activity against both wild-type and clinically relevant mutant strains of HIV-1. Its high selectivity index suggests a favorable safety window. The detailed methodologies and illustrative diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals working on novel anti-HIV therapeutics. Further investigation into its in vivo efficacy and pharmacokinetic properties is warranted to fully elucidate its clinical potential.

References

- 1. Discovery of Novel Diarylpyrimidine Derivatives as Potent HIV-1 NNRTIs Targeting the “NNRTI Adjacent” Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Development of diarylpyrimidine derivatives (& other heterocycles) as HIV-1 and WT RT inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Development of diarylpyrimidine derivatives (& other heterocycles) as HIV-1 and WT RT inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Authentication Analysis of MT-4 Cells Distributed by the National Institutes of Health AIDS Reagent Program - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A simple assay based on HIV infection preventing the reclustering of MT-4 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. broadpharm.com [broadpharm.com]

- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 12. High-Throughput Human Immunodeficiency Virus Type 1 (HIV-1) Full Replication Assay That Includes HIV-1 Vif as an Antiviral Target - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Cell-Based Assays to Determine HIV-1 Inhibitor Efficacy

Audience: Researchers, scientists, and drug development professionals.

Introduction

The development of effective antiretroviral therapies is a cornerstone of HIV-1 research. A critical step in this process is the robust evaluation of novel inhibitors. Cell-based assays provide a physiologically relevant system to determine the efficacy of these compounds by measuring their ability to interfere with various stages of the HIV-1 replication cycle within a cellular context. These assays are indispensable for preclinical drug development, enabling the quantification of a compound's inhibitory potential and its therapeutic window.

This document provides detailed application notes and protocols for a range of key cell-based assays used to assess the efficacy of HIV-1 inhibitors. The protocols are designed to be comprehensive, guiding researchers through the experimental procedures, from cell line selection and virus stock preparation to data acquisition and analysis.

I. Overview of Cell-Based Assays for HIV-1 Inhibitor Efficacy

A variety of cell-based assays have been developed to target different stages of the HIV-1 life cycle. The choice of assay depends on the specific viral target of the inhibitor being tested. The primary categories of assays are:

-

Infectivity Assays: These assays measure the ability of an inhibitor to block viral entry, reverse transcription, integration, and gene expression, ultimately preventing the establishment of a productive infection. Reporter gene systems, such as luciferase or green fluorescent protein (GFP), are commonly used for their high sensitivity and ease of quantification.[1][2][3][4][5][6][7][8]

-

Reverse Transcriptase (RT) Activity Assays: These assays specifically measure the inhibition of the viral reverse transcriptase enzyme, which is essential for converting the viral RNA genome into DNA.[9][10][11][12]

-

Protease Activity Assays: These assays are designed to screen for inhibitors of the HIV-1 protease, an enzyme crucial for the maturation of newly formed viral particles.[13][14][15]

-

Cell Viability and Cytotoxicity Assays: It is crucial to assess the toxicity of any potential inhibitor to the host cells. Assays such as those using tetrazolium salts (e.g., XTT) are performed in parallel with efficacy assays to determine the therapeutic index of the compound.[2][14][16]

-

p24 Antigen Capture Assays: These immunoassays quantify the amount of the viral core protein p24 in cell culture supernatants, which serves as a marker for viral replication.[1][17][18]

II. Experimental Protocols

A. HIV-1 Infectivity Assay using a Luciferase Reporter System

This protocol describes a single-cycle infectivity assay using a replication-defective HIV-1 vector that expresses luciferase upon successful infection of target cells. This is a widely used method for screening inhibitors of entry, reverse transcription, and integration.[3][4][5]

1. Materials:

-

HEK293T cells (for virus production)

-

Target cells (e.g., TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a Tat-inducible luciferase reporter gene)

-

HIV-1 packaging plasmid (e.g., pSG3ΔEnv)

-

VSV-G envelope expression plasmid

-

Luciferase reporter plasmid (e.g., pNL4-3.Luc.R-E-)[7]

-

Transfection reagent

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

HIV-1 inhibitor compound (test article)

-

Luciferase assay reagent

-

Luminometer

2. Protocol:

Day 1: Production of Pseudotyped HIV-1 Reporter Virus

-

Seed HEK293T cells in a 10 cm dish at a density that will result in 70-80% confluency on the day of transfection.

-

Co-transfect the cells with the HIV-1 packaging plasmid, the VSV-G envelope plasmid, and the luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Incubate the cells at 37°C in a 5% CO2 incubator.

Day 3: Harvest of Viral Supernatant

-

After 48-72 hours post-transfection, harvest the cell culture supernatant containing the pseudotyped virus.

-

Centrifuge the supernatant at a low speed (e.g., 500 x g for 10 minutes) to pellet any cellular debris.

-

Filter the cleared supernatant through a 0.45 µm filter.

-

The viral stock can be used immediately or aliquoted and stored at -80°C.

Day 4: Infection of Target Cells and Inhibitor Treatment

-

Seed TZM-bl cells in a 96-well white, clear-bottom plate at a density of 1 x 10^4 cells per well.

-

Prepare serial dilutions of the HIV-1 inhibitor in culture medium.

-

Add the diluted inhibitor to the appropriate wells. Include wells with no inhibitor as a positive control for infection and wells with uninfected cells as a negative control for background luminescence.

-

Add a predetermined amount of the pseudotyped HIV-1 reporter virus to each well (except the uninfected control wells). The amount of virus should be optimized to give a robust luciferase signal without causing significant cytotoxicity.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 48 hours.

Day 6: Measurement of Luciferase Activity

-

Remove the culture medium from the wells.

-

Lyse the cells and measure luciferase activity using a commercial luciferase assay system according to the manufacturer's protocol.

-

Read the luminescence on a plate-reading luminometer.

3. Data Analysis:

-

Subtract the average background luminescence from the uninfected control wells from all other readings.

-

Normalize the luciferase activity in the inhibitor-treated wells to the activity in the untreated (virus only) control wells to determine the percentage of inhibition.

-

Plot the percentage of inhibition against the inhibitor concentration and use a non-linear regression analysis to calculate the 50% inhibitory concentration (IC50).

Experimental Workflow for HIV-1 Luciferase Reporter Assay

References

- 1. HIV-1 Interactions with Cells: From Viral Binding to Cell-Cell Transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel dual luciferase assay for the simultaneous monitoring of HIV infection and cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Use of Luciferase Reporter Viruses for Studying HIV Entry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New Approaches for Quantitating the Inhibition of HIV-1 Replication by Antiviral Drugs in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Luciferase Time-based, High-throughput Screening Assay for the Discovery of HIV-1 Inhibitors - MedCrave online [medcraveonline.com]

- 6. Optimized Replicating Renilla Luciferase Reporter HIV-1 Utilizing Novel Internal Ribosome Entry Site Elements for Native Nef Expression and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Human Immunodeficiency Virus 1 (HIV-1) NL4-3 ΔEnv Vpr Luciferase Reporter Vector (pNL4-3.Luc.R-E-) - NYU TOV Licensing [license.tov.med.nyu.edu]

- 8. High throughput HIV-1 microneutralization assay [protocols.io]

- 9. HIV-1 Reverse Transcriptase based assay to determine cellular dNTP concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Quantification of Reverse Transcriptase Activity by Real-Time PCR as a Fast and Accurate Method for Titration of HIV, Lenti- and Retroviral Vectors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Cell-Based Fluorescence Assay for Human Immunodeficiency Virus Type 1 Protease Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Drug Reprofiling to Identify Potential HIV-1 Protease Inhibitors [mdpi.com]

- 15. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. High-Throughput Human Immunodeficiency Virus Type 1 (HIV-1) Full Replication Assay That Includes HIV-1 Vif as an Antiviral Target - PMC [pmc.ncbi.nlm.nih.gov]

- 17. hiv.lanl.gov [hiv.lanl.gov]

- 18. Frontiers | Reliable Estimation of CD8 T Cell Inhibition of In Vitro HIV-1 Replication [frontiersin.org]

Application Notes and Protocols for Testing HIV-1 Inhibitor-15 Against Drug-Resistant Strains

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for evaluating the efficacy of HIV-1 Inhibitor-15, a novel non-nucleoside reverse transcriptase inhibitor (NNRTI), against various drug-resistant strains of the human immunodeficiency virus type 1 (HIV-1). The protocols herein describe a robust phenotypic assay utilizing a luciferase reporter system to determine the inhibitor's potency.

Introduction to HIV-1 Inhibitor-15

HIV-1 Inhibitor-15 (also referred to as compound 9d) is a highly potent, broad-spectrum NNRTI. It is a heteroaromatic dimethyl-biphenyl-diarylpyrimidine (DAPY) derivative[1]. Pre-clinical data indicate that this compound maintains significant activity against HIV-1 strains that have developed resistance to other NNRTIs, making it a promising candidate for further development in HIV therapy.

Mechanism of Action: Non-Nucleoside Reverse Transcriptase Inhibition

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of antiretroviral drugs that bind to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase (RT), an enzyme crucial for the conversion of viral RNA into DNA. This binding site is allosteric, meaning it is distinct from the active site where nucleotide binding and polymerization occur[2][3]. The binding of an NNRTI, such as Inhibitor-15, induces a conformational change in the enzyme, which distorts the active site and inhibits the synthesis of viral DNA, thereby halting the viral replication cycle[1][3]. The common resistance mutations for NNRTIs, such as L100I, K103N, Y181C, and E138K, are located within or near this binding pocket and can reduce the binding affinity of the inhibitor.

Data Presentation: Potency of Inhibitor-15 Against Drug-Resistant HIV-1 Strains

The following table summarizes the in vitro antiviral activity of HIV-1 Inhibitor-15 against wild-type (WT) HIV-1 and a panel of NNRTI-resistant mutant strains. The data is presented as the 50% effective concentration (EC₅₀), which is the concentration of the inhibitor required to reduce viral replication by 50%.

| HIV-1 Strain | Key Resistance Mutation(s) | Inhibitor-15 EC₅₀ (nM)[1][4] |

| Wild-Type (IIIB) | None | 1.7 |

| L100I | NNRTI Resistance | 4.0 |

| K103N | NNRTI Resistance | 2.0 |

| Y181C | NNRTI Resistance | 6.0 |

| E138K | NNRTI Resistance | 9.0 |

Experimental Protocols

Phenotypic Drug Susceptibility Assay Using a Luciferase Reporter Gene System

This protocol describes a single-cycle infectivity assay using TZM-bl reporter cells to determine the susceptibility of HIV-1 strains to Inhibitor-15. TZM-bl cells are a HeLa cell line engineered to express CD4, CXCR4, and CCR5, and they contain an integrated luciferase gene under the control of the HIV-1 LTR promoter. Upon viral entry and Tat expression, the luciferase gene is activated, and the resulting luminescence is proportional to the level of viral infection[1][3].

Materials:

-

TZM-bl cells (available from the NIH AIDS Reagent Program)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL)

-

HIV-1 viral stocks (wild-type and resistant strains)

-

HIV-1 Inhibitor-15

-

96-well flat-bottom cell culture plates

-

Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System, Promega)

-

Luminometer

Procedure:

-

Cell Seeding:

-

Trypsinize and resuspend TZM-bl cells in complete DMEM.

-

Seed 1 x 10⁴ cells in 100 µL of medium per well in a 96-well plate.

-

Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow cell adherence.

-

-

Inhibitor Preparation:

-

Prepare a stock solution of HIV-1 Inhibitor-15 in dimethyl sulfoxide (DMSO).

-

Perform serial dilutions of the inhibitor in complete DMEM to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.1% to avoid cytotoxicity.

-

-

Infection:

-

In a separate plate, mix 50 µL of the diluted inhibitor with 50 µL of viral stock (pre-titrated to yield a satisfactory signal-to-noise ratio).

-

Incubate the inhibitor-virus mixture for 1 hour at 37°C.

-

Remove the medium from the TZM-bl cells and add 100 µL of the inhibitor-virus mixture to each well.

-

Include control wells with virus only (no inhibitor) and cells only (no virus or inhibitor).

-

-

Incubation:

-

Incubate the infected plates for 48 hours at 37°C in a 5% CO₂ incubator.

-

-

Luciferase Assay:

-

After 48 hours, remove the plates from the incubator and allow them to equilibrate to room temperature.

-

Add 100 µL of luciferase assay reagent to each well.

-

Incubate for 2 minutes at room temperature to induce cell lysis and stabilize the luciferase signal.

-

Measure the luminescence in a luminometer.

-

Data Analysis:

-

Calculate Percent Inhibition:

-

Subtract the average background luminescence (cells only) from all experimental wells.

-

Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 × [1 - (Luminescence_inhibitor / Luminescence_virus_control)]

-

-

Determine EC₅₀:

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the EC₅₀ value.

-

-

Calculate Fold Change in Susceptibility:

-

The fold change in susceptibility for a resistant strain is calculated by dividing its EC₅₀ by the EC₅₀ of the wild-type strain. Fold Change = EC₅₀_resistant_strain / EC₅₀_wild-type_strain

-

Cytotoxicity Assay

It is essential to assess the cytotoxicity of Inhibitor-15 to ensure that the observed antiviral activity is not due to cell death.

Materials:

-

TZM-bl cells

-

Complete DMEM

-

HIV-1 Inhibitor-15

-

96-well flat-bottom cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

-

Luminometer

Procedure:

-

Cell Seeding:

-

Seed TZM-bl cells in a 96-well plate as described in the phenotypic assay protocol.

-

-

Inhibitor Treatment:

-

Prepare serial dilutions of Inhibitor-15 in complete DMEM.

-

Remove the medium from the cells and add 100 µL of the diluted inhibitor to each well.

-

Include control wells with cells and medium only (no inhibitor).

-

-

Incubation:

-

Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.

-

-

Cell Viability Assay:

-

After 48 hours, add 100 µL of cell viability reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence in a luminometer.

-

Data Analysis:

-

Calculate Percent Viability:

-

% Viability = 100 × (Luminescence_inhibitor / Luminescence_cell_control)

-

-

Determine CC₅₀:

-

Plot the percent viability against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the 50% cytotoxic concentration (CC₅₀).

-

-

Calculate Selectivity Index (SI):

-

The selectivity index is a measure of the inhibitor's therapeutic window. SI = CC₅₀ / EC₅₀

-

A higher SI value indicates a more favorable safety profile.

-

References

Application Notes and Protocols for Combination Therapy Studies with Diarylpyrimidine-based HIV-1 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vitro combination therapy studies using novel diarylpyrimidine (DAPY) non-nucleoside reverse transcriptase inhibitors (NNRTIs), exemplified by compounds structurally and functionally related to "HIV-1 inhibitor-15". The provided methodologies and data serve as a guide for assessing the synergistic, additive, or antagonistic effects of these potent inhibitors when combined with other classes of antiretroviral drugs.

Introduction to Diarylpyrimidine HIV-1 Inhibitors

Diarylpyrimidine derivatives are a class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) that have demonstrated potent activity against both wild-type and drug-resistant strains of HIV-1.[1][2][3] These compounds bind to a hydrophobic pocket in the HIV-1 reverse transcriptase (RT), an essential enzyme for viral replication, thereby inducing a conformational change that inhibits its function.[4] "HIV-1 inhibitor-15 (compound 9d)" is a highly potent and broad-spectrum HIV-1 inhibitor belonging to this class, with activity against wild-type HIV-1 and several mutant strains.[5] The rationale for using these inhibitors in combination therapy is to enhance antiviral efficacy, reduce the likelihood of drug resistance, and potentially lower drug dosages to minimize toxicity.[6][7]

Quantitative Data Presentation

The following tables summarize the quantitative data from in vitro combination studies of novel diarylpyrimidine and diarylaniline NNRTIs with the nucleoside reverse transcriptase inhibitor (NRTI) Azidothymidine (AZT). The Combination Index (CI) is used to quantify the nature of the drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 1: Combination Index (CI) of Novel NNRTIs with AZT against Wild-Type and NNRTI-Resistant HIV-1 Strains [8]

| HIV-1 Strain | NNRTI Compound | Combination Index (CI) | Interaction |

| NL4-3 (Wild-Type) | DAPA-2e | 0.231 | Strong Synergy |

| NL4-3 (Wild-Type) | DAAN-14h | 0.262 | Strong Synergy |

| NL4-3 (Wild-Type) | DAAN-15h | 0.423 | Synergy |

| A17 (Y181C) | DAPA-2e | 0.116 | Strong Synergy |

| A17 (Y181C) | DAAN-14h | 0.279 | Strong Synergy |

| A17 (Y181C) | DAAN-15h | 0.237 | Strong Synergy |

Table 2: Combination Index (CI) of Novel NNRTIs with AZT against AZT-Resistant HIV-1 Strains [8]

| HIV-1 Strain | NNRTI Compound | Combination Index (CI) | Interaction |

| 964 (AZT-Resistant) | DAPA-2e | 0.003 | Very Strong Synergy |

| 964 (AZT-Resistant) | DAAN-14h | 0.040 | Very Strong Synergy |

| 964 (AZT-Resistant) | DAAN-15h | 0.021 | Very Strong Synergy |

| 629 (AZT-Resistant) | DAPA-2e | 0.109 | Strong Synergy |

| 629 (AZT-Resistant) | DAAN-14h | 0.237 | Strong Synergy |

| 629 (AZT-Resistant) | DAAN-15h | 0.211 | Strong Synergy |

Table 3: Combination of Efavirenz (NNRTI) with other Antiretroviral Drugs against HIV-1 Replication in MT-2 Cells [6]

| Drug Combination | Interaction |

| Efavirenz + Zidovudine (AZT) | Synergy |

| Efavirenz + Lamivudine (3TC) | Synergy |

| Efavirenz + Nelfinavir (NFV) | Additive to Synergy |

Experimental Protocols

This section provides a detailed methodology for conducting a two-drug in vitro synergy study to evaluate the combination of a diarylpyrimidine NNRTI with another antiretroviral agent.

Protocol: In Vitro Two-Drug HIV-1 Synergy Assay

1. Objective: To determine the in vitro synergistic, additive, or antagonistic antiviral activity of a diarylpyrimidine NNRTI (e.g., a compound related to "HIV-1 inhibitor-15") when used in combination with another antiretroviral drug against HIV-1 replication in a susceptible cell line.

2. Materials:

-

Cell Line: TZM-bl cells (HeLa cell line genetically engineered to express CD4, CXCR4, and CCR5, and containing integrated reporter genes for firefly luciferase and E. coli β-galactosidase under control of the HIV-1 LTR).

-

Virus: HIV-1 laboratory-adapted strains (e.g., NL4-3) or clinical isolates.

-

Compounds:

-

Diarylpyrimidine NNRTI (test compound).

-

Second antiretroviral drug (e.g., AZT, Lamivudine, a Protease Inhibitor, or an Integrase Inhibitor).

-

-

Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

-

Reagents:

-

Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System).

-

96-well cell culture plates.

-

Luminometer for reading luciferase activity.

-

3. Experimental Procedure:

-

Cell Seeding:

-

Trypsinize and count TZM-bl cells.

-

Seed the cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of cell culture medium.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

-

-

Drug Preparation and Combination Matrix:

-

Prepare stock solutions of the diarylpyrimidine NNRTI and the second antiretroviral drug in dimethyl sulfoxide (DMSO).

-

Create serial dilutions of each drug individually and in combination. A checkerboard titration matrix is typically used. For example, create 7-point serial dilutions for each drug.

-

In the 96-well plate, add the drug dilutions in a checkerboard format. Each well will contain a unique combination of concentrations of the two drugs. Include wells with single drugs and no-drug controls.

-

-

Virus Infection:

-

Dilute the HIV-1 stock to a predetermined titer that results in a high signal-to-noise ratio in the luciferase assay.

-

Add the diluted virus to each well of the 96-well plate containing the cells and drug combinations.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 48 hours.

-

-

Quantification of Viral Replication:

-

After 48 hours of incubation, remove the medium from the wells.

-

Lyse the cells and measure the luciferase activity according to the manufacturer's protocol for the luciferase assay system.

-

Read the luminescence using a luminometer.

-

4. Data Analysis:

-

Calculate the percentage of viral inhibition for each drug concentration and combination compared to the no-drug virus control.

-

Determine the 50% effective concentration (EC50) for each drug individually.

-

Use a synergy analysis software (e.g., CompuSyn) to calculate the Combination Index (CI) based on the Chou-Talalay method. The CI values will determine the nature of the interaction (synergy, additivity, or antagonism).

Visualizations

Signaling Pathway and Experimental Workflow

Caption: HIV-1 lifecycle and targets of combination antiretroviral therapy.

Caption: Workflow for in vitro HIV-1 two-drug synergy assay.

Caption: Logical relationship of synergy in combination therapy.

References

- 1. researchgate.net [researchgate.net]